
N-((2S,3R)-(+)-1,3-Dihydroxy-5-((2-oxo-2H-chromen-7-yl)oxy)pentan-2-yl)palmitamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid Ceramidase-IN-2 is a potent inhibitor of acid ceramidase, an enzyme that hydrolyzes ceramides into sphingosine and fatty acids. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, where it can induce apoptosis in cancer cells by increasing ceramide levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acid Ceramidase-IN-2 typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of a substituted pyrimidine with various reagents to form the desired inhibitor. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of Acid Ceramidase-IN-2 may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and high-throughput screening can be employed to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Acid Ceramidase-IN-2 primarily undergoes hydrolysis reactions due to its role as an inhibitor of acid ceramidase. It can also participate in substitution reactions, where specific functional groups are replaced by others under controlled conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving Acid Ceramidase-IN-2 include organic solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and various acids and bases to control the pH . The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates.
Major Products Formed
The major products formed from the reactions involving Acid Ceramidase-IN-2 are typically the hydrolyzed forms of ceramides, which include sphingosine and fatty acids. These products play crucial roles in cellular signaling and apoptosis .
Applications De Recherche Scientifique
Acid Ceramidase-IN-2 has a wide range of scientific research applications:
Mécanisme D'action
Acid Ceramidase-IN-2 exerts its effects by inhibiting the activity of acid ceramidase, an enzyme responsible for hydrolyzing ceramides into sphingosine and fatty acids. By inhibiting this enzyme, Acid Ceramidase-IN-2 increases the levels of ceramides within cells, leading to apoptosis and reduced cell proliferation . The molecular targets involved include the Akt and ERK 1/2 pathways, which are crucial for cell survival and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ceranib-2: Another potent inhibitor of acid ceramidase, used in similar research applications.
Carmofur: A nanomolar inhibitor of acid ceramidase, known for its antitumoral properties.
NCDase: A neutral ceramidase inhibitor with different substrate specificity.
Uniqueness
Acid Ceramidase-IN-2 is unique due to its high specificity and potency in inhibiting acid ceramidase. Unlike other inhibitors, it has shown significant potential in inducing apoptosis in cancer cells, making it a promising candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C30H47NO6 |
|---|---|
Poids moléculaire |
517.7 g/mol |
Nom IUPAC |
N-[(2S,3R)-1,3-dihydroxy-5-(2-oxochromen-7-yl)oxypentan-2-yl]hexadecanamide |
InChI |
InChI=1S/C30H47NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-29(34)31-26(23-32)27(33)20-21-36-25-18-16-24-17-19-30(35)37-28(24)22-25/h16-19,22,26-27,32-33H,2-15,20-21,23H2,1H3,(H,31,34)/t26-,27+/m0/s1 |
Clé InChI |
ASWQERQPSVCZCY-RRPNLBNLSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCOC1=CC2=C(C=C1)C=CC(=O)O2)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(CCOC1=CC2=C(C=C1)C=CC(=O)O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





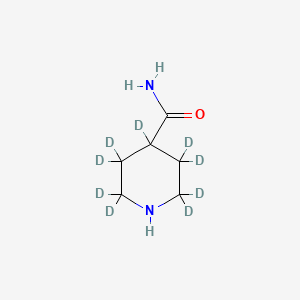
![7-[3-[4-(3-aminopropylamino)butylamino]propylamino]-2-(2-chlorophenyl)-6-fluoro-3H-quinazolin-4-one](/img/structure/B12403144.png)
![2-N-benzyl-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)thieno[3,2-d]pyrimidine-2,4-diamine](/img/structure/B12403145.png)
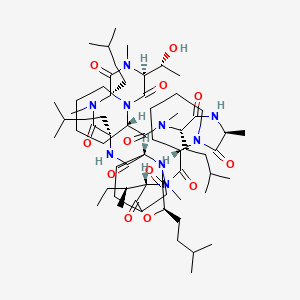
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12403160.png)
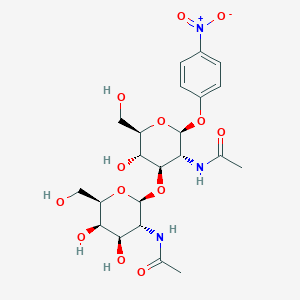
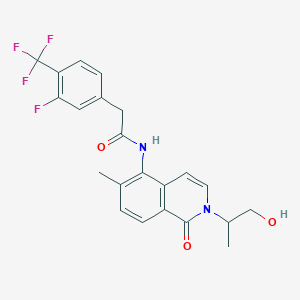

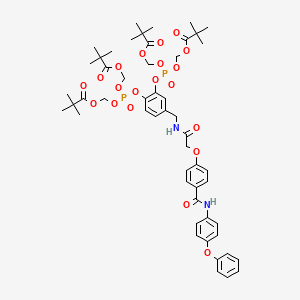
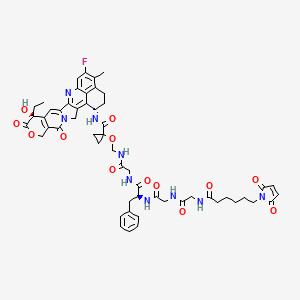
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12403207.png)
